molecular formula C18H12F2N6O2 B2383881 N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 847384-22-9

N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2383881
CAS No.: 847384-22-9
M. Wt: 382.331
InChI Key: GMZUEORGGWUDIW-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidin-7-one core, a bicyclic heteroaromatic system fused with a triazole ring. Key structural elements include:

  • A 4-fluorophenyl group at position 3 of the triazolo-pyrimidine scaffold.
  • An acetamide side chain substituted with a 2-fluorophenyl group at the terminal nitrogen.

Structural characterization of such compounds often employs X-ray crystallography, for which the SHELX software suite is widely utilized .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N6O2/c19-11-5-7-12(8-6-11)26-17-16(23-24-26)18(28)25(10-21-17)9-15(27)22-14-4-2-1-3-13(14)20/h1-8,10H,9H2,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZUEORGGWUDIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H16F2N5O2C_{20}H_{16}F_{2}N_{5}O_{2}, with a molecular weight of 377.38 g/mol. It features a triazole ring fused with a pyrimidine structure, which is known for enhancing biological activity through various mechanisms.

PropertyValue
Molecular FormulaC20H16F2N5O2
Molecular Weight377.38 g/mol
LogP3.035
Water Solubility (LogSw)-3.21
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazole and pyrimidine scaffolds. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. A related study indicated that triazole derivatives exhibited cytotoxicity against breast and lung cancer cells, suggesting that the triazole moiety may enhance activity through inhibition of specific pathways involved in tumor growth .

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in DNA replication and repair, similar to other triazole derivatives that target topoisomerases and DNA gyrases .
  • Induction of Apoptosis : Evidence suggests that triazoles can promote apoptosis in cancer cells by activating intrinsic pathways .

Case Studies

  • Antiproliferative Screening : A study evaluated several triazole derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Compounds with structural similarities to this compound demonstrated IC50 values in the micromolar range, indicating potent antiproliferative activity .
  • Antimicrobial Activity : The compound's structural components suggest potential antimicrobial properties. Triazoles have been documented to exhibit significant antibacterial and antifungal activities against a range of pathogens .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazolopyrimidine compounds exhibit potent antimicrobial properties. For instance:

  • Antitubercular Activity : Similar compounds have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. The structure of N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide suggests it may possess similar or enhanced antitubercular effects due to its unique substituents .

Anticancer Potential

Studies have explored the anticancer potential of triazolopyrimidine derivatives:

  • Certain derivatives have demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Anti-inflammatory Effects

The compound's structural features suggest possible anti-inflammatory properties:

  • In vitro studies on related compounds have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory pathways. Such activity could position this compound as a candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of fluorine atoms on phenyl rings appears to enhance the compound's solubility and biological activity.
  • Core Structure Modifications : Alterations to the triazolopyrimidine core can significantly impact potency and selectivity against specific biological targets.

Case Studies

Several studies have evaluated compounds similar to this compound. Below is a summary table highlighting key findings:

StudyCompoundActivityFindings
Study 1Triazolopyrimidine DerivativeAntitubercularMIC = 4 μg/mL against M. tuberculosis H37Rv
Study 2Fluorinated PyrimidineAnticancerSelective cytotoxicity against breast cancer cell lines
Study 3Triazolo-Pyrimidine AnalogAnti-inflammatorySignificant COX inhibition with IC50 = 0.04 μmol

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide (CAS: 892469-51-1)

  • Core Structure : Shares the triazolo[4,5-d]pyrimidin-7-one scaffold.
  • Substituent Differences :
    • Position 3 : Benzyl group (vs. 4-fluorophenyl in the target compound).
    • Acetamide Side Chain : 2-chlorobenzyl substituent (vs. 2-fluorophenyl).
  • The benzyl group introduces bulkier steric hindrance, which could reduce membrane permeability relative to the fluorophenyl group .

Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)

  • Core Structure : Triazolo[1,5-a]pyrimidine (isomeric variation).
  • Functional Groups : Sulfonamide moiety (vs. acetamide in the target compound).
  • Key Differences :
    • The sulfonamide group enhances acidity and hydrogen-bonding capacity, which may explain its herbicidal activity.
    • The triazolo[1,5-a]pyrimidine isomer positions the triazole ring differently, altering electronic distribution and binding modes.

Research Findings and Theoretical Analysis

Impact of Halogen Substituents

  • Fluorine vs. Chlorine : Fluorine’s high electronegativity and small atomic radius improve metabolic stability and bioavailability compared to chlorine. This may favor the target compound in therapeutic contexts requiring prolonged half-lives .
  • Substituent Position : The 2-fluorophenyl group on the acetamide (target) vs. 2-chlorobenzyl (CAS: 892469-51-1) alters steric and electronic profiles. Ortho-substituted fluorophenyl groups may reduce rotational freedom, enhancing target selectivity.

Triazolo-Pyrimidine Isomerism

  • Triazolo[4,5-d]pyrimidine (target) vs. triazolo[1,5-a]pyrimidine (flumetsulam): The fusion position affects π-stacking interactions and dipole moments, which are critical for binding to enzymes or nucleic acids.

Data Table: Structural and Functional Comparison

Compound Name Core Structure R1 (Position 3) R2 (Acetamide/Sulfonamide) Halogen Potential Application
Target Compound Triazolo[4,5-d]pyrimidin-7-one 4-fluorophenyl 2-fluorophenyl F Kinase inhibitor (hypothetical)
CAS: 892469-51-1 Triazolo[4,5-d]pyrimidin-7-one Benzyl 2-chlorobenzyl Cl Unknown
Flumetsulam Triazolo[1,5-a]pyrimidine - Sulfonamide F Herbicide

Preparation Methods

Synthesis of the Triazolo[4,5-d]Pyrimidin-7-One Core

The triazolo[4,5-d]pyrimidinone core forms the foundation of the target compound. A validated approach involves the condensation of 5-amino-1H-1,2,4-triazole (3 ) with a 1,3-diketone derivative (2 ) under basic conditions. For instance, ethyl 2-pyridylcarbonylacetate (2k ) reacts with 5-amino-1H-1,2,4-triazole in ethanol at reflux to yield 7-hydroxytriazolo[1,5-a]pyrimidine intermediates (4 ). Subsequent chlorination using phosphoryl chloride (POCl₃) generates the reactive 7-chloro intermediate (5a ), which serves as a precursor for further functionalization.

Alternative core syntheses employ cyclocondensation between 3-(dimethylamino)-1-phenylpropane-1-one and triazole derivatives, as demonstrated in the preparation of pyrazolopyrimidine analogs. However, the triazolo[4,5-d]pyrimidine system is favored for its thermodynamic stability and compatibility with palladium-catalyzed cross-coupling reactions.

Installation of the Acetamide Moiety

The acetamide side chain at position 6 is introduced through nucleophilic substitution or carbodiimide-mediated coupling. Chloro intermediate 5a reacts with 2-amino-N-(2-fluorophenyl)acetamide in dimethylformamide (DMF) at 80°C, utilizing cesium carbonate (Cs₂CO₃) as a base to afford the alkylated product. Alternatively, EDCI-HOBt coupling between 6-carboxylic acid derivatives and 2-fluoroaniline achieves the amide bond formation, though this route requires prior oxidation of a methyl group to a carboxylic acid.

Critical Considerations :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.
  • Protection Strategies : Temporary protection of the 7-oxo group may prevent undesired side reactions during alkylation.

Final Functionalization and Purification

The target compound is purified via silica gel chromatography using ethyl acetate/hexane gradients (40:60 to 70:30). Recrystallization from ethanol yields high-purity crystals suitable for X-ray diffraction, as evidenced by analogous triazolopyrimidine structures.

Characterization Data :

  • ¹H NMR : Singlets at δ 10.46 ppm (-CONH-) and δ 8.99 ppm (pyrimidine CH).
  • ¹³C NMR : Quartets at δ 156.13 and 121.81 ppm confirm CF₃ and C-CF₃ groups in related analogs.
  • HRMS : [M + Na]⁺ peak aligns with the molecular formula C₂₀H₁₄F₂N₆O₂.

Comparative Analysis of Synthetic Routes

Route Efficiency :

  • Suzuki coupling achieves higher regioselectivity compared to Ullmann-type arylations.
  • EDCI-HOBt coupling offers superior amide bond formation yields (60–70%) over direct alkylation (50–55%).

Scale-Up Challenges :

  • Palladium catalyst removal requires careful filtration through Celite.
  • Fluorophenyl groups may undergo hydrodefluorination under prolonged heating.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, and what reagents are critical for its purity?

  • Answer : The synthesis involves multi-step reactions, starting with the formation of the triazolopyrimidine core. Key steps include:

  • Step 1 : Cyclization of fluorophenyl-substituted precursors under controlled temperatures (60–80°C) in polar aprotic solvents (e.g., DMF or DMSO) .
  • Step 2 : Acetamide linkage via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine to minimize side reactions .
  • Critical Reagents : Anhydrous potassium carbonate for deprotonation, and Pd/C for catalytic hydrogenation to reduce nitro intermediates .
  • Purity Control : Thin-layer chromatography (TLC) and reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase) are essential for monitoring intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Answer :

  • 1H/13C NMR : Resolve fluorophenyl and triazole protons (δ 7.2–8.5 ppm for aromatic regions; δ 2.8–3.5 ppm for acetamide methylene) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated m/z for C22H15F2N5O2: 427.1154) .
  • IR Spectroscopy : Detects carbonyl stretches (1690–1710 cm⁻¹ for oxo-triazole and acetamide) .

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